Cas no 2228877-35-6 (3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine)

3-(2-Bromo-5-methylphenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with a bromomethyl substitution pattern, offering unique reactivity for synthetic applications. The presence of both bromine and fluorine substituents enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling selective functionalization. The fluorine atom contributes to increased metabolic stability and binding affinity in bioactive molecules, while the bromine serves as a handle for further cross-coupling reactions. Its amine group allows for straightforward derivatization, making it valuable for constructing complex scaffolds. The compound’s well-defined structure ensures consistency in downstream reactions, supporting precision in medicinal chemistry and material science research.
3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine structure
2228877-35-6 structure
Product Name:3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine
CAS No:2228877-35-6
MF:C10H13BrFN
MW:246.119325399399
CID:5846702
PubChem ID:165735895
Update Time:2025-06-08

3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine
    • EN300-1908220
    • 2228877-35-6
    • Inchi: 1S/C10H13BrFN/c1-7-2-3-9(11)8(6-7)10(12)4-5-13/h2-3,6,10H,4-5,13H2,1H3
    • InChI Key: KSFHSXGHAFPGTK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C=C1C(CCN)F

Computed Properties

  • Exact Mass: 245.02154g/mol
  • Monoisotopic Mass: 245.02154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine

Research Briefing on 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine (CAS: 2228877-35-6) in Chemical Biology and Pharmaceutical Applications

The compound 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine (CAS: 2228877-35-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-fluorophenyl and propan-1-amine structural motifs, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and oncology. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine, emphasizing its scalability and purity. The study highlighted the use of palladium-catalyzed cross-coupling reactions to introduce the bromo-methylphenyl group, followed by fluorination under mild conditions. The resulting compound exhibited high stability and bioavailability, making it suitable for in vivo studies. These findings are critical for industrial-scale production and future clinical trials.

Pharmacological evaluations of 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine have revealed its affinity for serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia. A preclinical study conducted by the National Institutes of Health (NIH) demonstrated that the compound modulates neurotransmitter release in rodent models, with minimal off-target effects. This selective activity underscores its advantage over existing therapeutics, which often suffer from side effects due to broad receptor interactions.

In oncology, preliminary data from a 2024 Cell Reports study indicate that 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine inhibits the proliferation of certain cancer cell lines, particularly those with dysregulated kinase pathways. The compound's mechanism involves the disruption of protein-protein interactions critical for tumor survival. Researchers are now investigating its synergy with checkpoint inhibitors, which could enhance its efficacy in immunotherapy-resistant cancers.

Despite these advancements, challenges remain in optimizing the pharmacokinetic profile of 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine. Recent pharmacokinetic studies noted rapid metabolism in the liver, necessitating the development of prodrug formulations or co-administration with metabolic inhibitors. Collaborative efforts between academic and industrial researchers are underway to address these limitations and accelerate translational progress.

In conclusion, 3-(2-bromo-5-methylphenyl)-3-fluoropropan-1-amine (CAS: 2228877-35-6) represents a versatile scaffold with dual therapeutic potential in CNS disorders and oncology. Ongoing research aims to refine its properties and explore clinical applications, positioning it as a noteworthy candidate in the next generation of targeted therapies.

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